molecular formula C8H6ClF3N2O2 B1518919 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate CAS No. 1087788-67-7

2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate

Cat. No. B1518919
M. Wt: 254.59 g/mol
InChI Key: PVZNGDSAWRGOII-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1087788-67-7 . It has a molecular weight of 254.6 and is commonly known as TFCP. The IUPAC name for this compound is 2,2,2-trifluoroethyl 5-chloro-2-pyridinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 61-62°C. It has a molecular weight of 254.59 . The molecular formula of the compound is C8H6ClF3N2O2 .

Scientific Research Applications

Chemical Synthesis and Material Applications

Research on compounds structurally related or functionalized similarly to 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate has demonstrated their versatility in chemical synthesis and material science applications. For instance, the use of trifluoroacetic anhydride in synthesizing metal carboxylate solutions for epitaxial thin films by metal-organic decomposition (MOD) shows the potential for creating superconducting films with high critical currents, highlighting the role of trifluoromethyl groups in advanced material fabrication (Roma et al., 2006).

Catalysis and Organic Reactions

In the realm of organic synthesis, the introduction of trifluoromethyl groups to heteroaromatic compounds has been achieved through regioselective C-H trifluoromethylation, using trifluoromethyldifluoroborane as an activator. This method emphasizes the critical role of trifluoromethyl groups in modulating the reactivity and properties of organic molecules, potentially including derivatives like 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate (Nishida et al., 2014).

Luminescence and Material Properties

The development of luminescent materials also benefits from the structural motifs present in compounds like 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate. For example, heteroleptic cationic Ir(III) complexes demonstrating aggregation-induced fluorescence emission (AIFE) and aggregation-induced phosphorescence emission (AIPE) showcase the potential of incorporating such functional groups into molecular designs for advanced optoelectronic applications (Song et al., 2016).

Environmental Sensing

The synthesis of colorimetric and fluorescent sensors based on intramolecular charge transfer (ICT) mechanisms, such as the D-(π-A)2-type pyridine-boron trifluoride complex for water detection in solvents, illustrates the utility of trifluoromethylated compounds in environmental monitoring and analytical chemistry (Tsumura et al., 2018).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNGDSAWRGOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208792
Record name 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate

CAS RN

1087788-67-7
Record name 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087788-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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